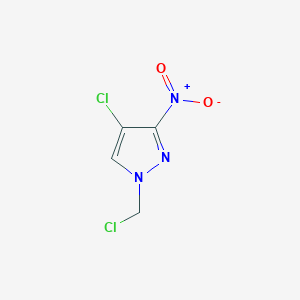

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

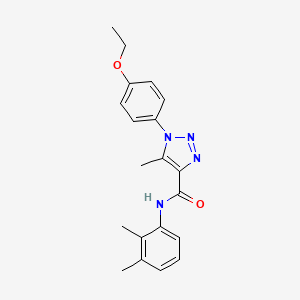

The compound "4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives, including chloro and nitro substituted compounds, can be achieved through various methods. One approach involves the reaction of organyl diethylacetals with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins, which then reacts with hydrazine monohydrogenchloride to yield the desired pyrazoles . Another method reported is the electrosynthesis of 4-chloro-substituted derivatives of pyrazole, which is carried out via chlorination of original pyrazoles on a Pt anode in aqueous NaCl solutions . Additionally, an acid-catalyzed cycloaddition reaction of hydrazones with β-halo-β-nitrostyrenes has been used for the regioselective synthesis of 4-chloro-tetrasubstituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, the X-ray structures of certain chloromethyl benzimidazole derivatives have been presented, which can provide insights into the structural aspects of related pyrazole compounds . The structures of 4-substituted pyrazoles have also been characterized by H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of additional base . The reactivity of pyrazole derivatives is influenced by the donor-acceptor properties of substituents and their position on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, can vary significantly. For instance, the 4-(phenyl)pyrazole derivative exhibited markedly lower solubility in common organic solvents . The electrosynthesis process efficiency and the yields of chlorinated products are dependent on the structures of the initial pyrazole compounds and the donor-acceptor properties of the substituents . Some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown very good antifungal activity and activity against Mycobacterium tuberculosis, indicating their potential as antifungal and antitubercular agents .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions. For example, Zhang et al. (2006) reported the synthesis of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including chloro, bromo, and nitro derivatives, characterized by NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006). Similarly, Zapol’skii et al. (2022) synthesized novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles with various substituents for antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities evaluation (Zapol’skii, Berneburg, Bilitewski, Dillenberger, Becker, Jungwirth, Shekhar, Krueger, & Kaufmann, 2022).

Molecular and Crystal Structure

The molecular and crystal structure of related pyrazole compounds has been extensively studied. For instance, Zia-ur-Rehman et al. (2009) investigated the crystal structure of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, highlighting intramolecular hydrogen bonding and three-dimensional network formation (Zia-ur-Rehman, Elsegood, Choudary, Ullah, & Siddiqui, 2009).

Chemical Reactivity and Synthesis Applications

Various studies have focused on the chemical reactivity and potential synthesis applications of this compound derivatives. For example, Savosik et al. (2006) explored the reaction of 5-chloro-4-nitro-1H-pyrazoles with different esters, resulting in potentially functional pyrazole derivatives (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).

Potential Pharmaceutical Applications

Several studies have explored the potential pharmaceutical applications of derivatives of this compound. For instance, the work by Zapol’skii et al. (2022) included evaluation for antimalarial and anti-SARS-CoV-2 activities, demonstrating the pharmaceutical relevance of such compounds (Zapol’skii et al., 2022).

Catalytic Applications

The catalytic applications of pyrazole derivatives, including this compound, have also been investigated. For example, Bae et al. (2015) described a method for the Pd-catalyzed C-H allylation and benzylation reactions of pyrazoles, highlighting the influence of substituents like chloro and nitro on the reactivity (Bae, Jang, Jung, & Joo, 2015).

Propiedades

IUPAC Name |

4-chloro-1-(chloromethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVFPHOUWYFOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)